Acotiamide impurity 8 Maleate
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Overview
Description
Acotiamide impurity 8 maleate is a chemical compound with the molecular formula C21H30N4O5S.C4H4O4 and a molecular weight of 566.63 g/mol . It is an impurity associated with acotiamide, a drug used to treat functional dyspepsia. The compound is characterized by its specific structure, which includes a thiazole ring and a maleate moiety .
Preparation Methods
The synthesis of acotiamide impurity 8 maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The synthetic route typically includes:
Step 1: Formation of intermediate compounds through esterification and amidation reactions.
Step 2: Cyclization to form the thiazole ring.
Step 3: Introduction of the maleate moiety through a salt formation process.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions, often requiring catalysts and solvents to facilitate the reactions.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Acotiamide impurity 8 maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Acotiamide impurity 8 maleate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of acotiamide impurity 8 maleate is not fully understood. it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine . By inhibiting this enzyme, the compound may enhance acetylcholine-induced contractions and motility in the gastrointestinal tract. This mechanism is similar to that of acotiamide, which is used to treat functional dyspepsia .
Comparison with Similar Compounds
Acotiamide impurity 8 maleate can be compared with other impurities and related compounds of acotiamide:
Acotiamide impurity 1: Similar in structure but lacks the maleate moiety.
Acotiamide impurity 2: Contains different substituents on the thiazole ring.
Acotiamide impurity 3: Features a different amide linkage.
The uniqueness of this compound lies in its specific structure, which includes both the thiazole ring and the maleate moiety. This combination may influence its chemical reactivity and biological activity, distinguishing it from other related compounds .
Properties
CAS No. |
185105-17-3 |
---|---|
Molecular Formula |
C21H30N4O5S. C4H4O4 |
Molecular Weight |
566.63 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate |
Origin of Product |
United States |
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